2,5‑Difluoro Substitution Confers Superior DNA Gyrase IV Binding Among Quinoline‑Hydrazone Antimicrobials
In a SAR analysis of aryl‑substituted quinoline hydrazide/hydrazone derivatives, the 2,5‑difluoro phenyl moiety (compound 11) achieved the maximum binding interaction with the DNA gyrase IV enzyme (binding energy = −2.690 kcal·mol⁻¹) compared to other substituents including the 2,4‑difluoro analogue (compound 10) and non‑fluorinated congeners. The 2,5‑difluoro substitution was explicitly associated with good antibacterial activity in this scaffold class [1].
| Evidence Dimension | Docking binding energy to DNA gyrase IV |
|---|---|
| Target Compound Data | Compound 11 (2,5‑difluoro substituent on quinoline hydrazide scaffold): −2.690 kcal·mol⁻¹ |
| Comparator Or Baseline | Compound 10 (2,4‑difluoro substituent): lower binding energy stated qualitatively; non‑fluorinated analogues: weaker still |
| Quantified Difference | Compound 11 showed the maximum interaction among all studied derivatives; binding energy −2.690 kcal·mol⁻¹ vs qualitatively lower values for other substituents. |
| Conditions | Molecular docking study targeting DNA gyrase IV enzyme (quinoline hydrazide/hydrazone derivative series) |
Why This Matters
The 2,5‑difluoro pattern provides a quantifiable advantage in target binding within the quinoline antimicrobial class, reducing the risk of selecting a suboptimal fluoro‑regioisomer for drug discovery programs targeting bacterial topoisomerases.
- [1] Kumar, S., Singh, R., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 27, 1905–1934. View Source
